molecular formula C22H19N5OS B11771635 2-((4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide

2-((4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide

Cat. No.: B11771635
M. Wt: 401.5 g/mol
InChI Key: XUEQUXQIXYHNAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science. This particular compound features a triazole ring substituted with phenyl and pyridinyl groups, and an acetamide moiety linked via a thioether bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles or amidines under acidic or basic conditions.

    Substitution Reactions: The phenyl and pyridinyl groups are introduced through substitution reactions, often using halogenated precursors and palladium-catalyzed cross-coupling reactions.

    Thioether Formation: The thioether bond is formed by reacting the triazole derivative with a thiol compound, typically under basic conditions.

    Acetamide Formation: The final step involves the acylation of the thioether with an acyl chloride or anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the triazole ring, potentially leading to ring-opening or hydrogenation products.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Halogenated precursors and palladium catalysts are often employed in cross-coupling reactions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Hydrogenated Derivatives: From reduction reactions.

    Functionalized Aromatics: From substitution reactions.

Scientific Research Applications

2-((4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its triazole core, which is known for interacting with various biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors or polymer additives.

Mechanism of Action

The mechanism of action of 2-((4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide depends on its specific application:

    Biological Targets: The compound may interact with enzymes, receptors, or nucleic acids, inhibiting or modulating their activity.

    Pathways Involved: It can affect various biochemical pathways, such as signal transduction, metabolic pathways, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: Compounds like fluconazole and itraconazole, which are used as antifungal agents.

    Thioether-Linked Compounds: Molecules such as thioethers in penicillins and cephalosporins, which are antibiotics.

Uniqueness

    Structural Features: The combination of a triazole ring with phenyl, pyridinyl, and acetamide groups linked via a thioether bond makes this compound unique.

    Biological Activity: Its specific substitution pattern may confer unique biological activities compared to other triazole derivatives.

This detailed overview provides a comprehensive understanding of 2-((4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C22H19N5OS

Molecular Weight

401.5 g/mol

IUPAC Name

N-(3-methylphenyl)-2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C22H19N5OS/c1-16-6-5-7-18(14-16)24-20(28)15-29-22-26-25-21(17-10-12-23-13-11-17)27(22)19-8-3-2-4-9-19/h2-14H,15H2,1H3,(H,24,28)

InChI Key

XUEQUXQIXYHNAF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=NC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.